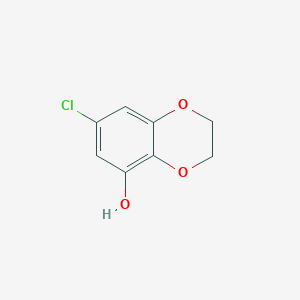
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol
Übersicht
Beschreibung
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol, also known as 4-fluorophenylethanol (4-FPE), is a synthetic compound belonging to the class of organic compounds known as phenylethanols. 4-FPE is a colorless liquid with a sweet, floral odor and is used in a variety of applications, including as a solvent, flavoring agent, and pharmaceutical intermediate. In addition, 4-FPE has been the subject of numerous scientific studies due to its potential biological and pharmacological activity.
Wissenschaftliche Forschungsanwendungen
4-FPE has been the subject of numerous scientific studies due to its potential biological and pharmacological activity. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been used in studies of its effects on the immune system, cardiovascular system, and neurological system. In addition, 4-FPE has been studied for its potential use as an anti-cancer agent, and has been found to inhibit the growth of several different types of cancer cells.
Wirkmechanismus
The exact mechanism of action of 4-FPE is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 4-FPE has been shown to interact with a variety of other enzymes, including phospholipase A2, lipoxygenase, and cytochrome P450.
Biochemical and Physiological Effects
4-FPE has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to possess anti-bacterial and anti-fungal properties. In addition, it has been found to inhibit the growth of several different types of cancer cells. In humans, 4-FPE has been found to be well tolerated, with no significant adverse effects observed at the doses tested.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-FPE in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it has a wide range of potential applications and can be used in a variety of experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and therefore may not be suitable for some types of experiments. In addition, it has not been extensively studied and its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
Given the potential biological and pharmacological activity of 4-FPE, there are several potential future directions for research. These include further studies of its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential use as an anti-cancer agent. In addition, further research into its mechanism of action and potential therapeutic applications is needed. Finally, further studies of its biochemical and physiological effects in humans are necessary in order to better understand its safety and efficacy.
Eigenschaften
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-(Trifluoromethyl)-4-fluorobenzenemethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)









